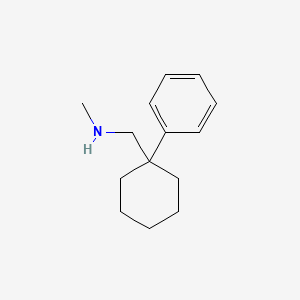

N-methyl-(1-phenylcyclohexyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

N-methyl-1-(1-phenylcyclohexyl)methanamine |

InChI |

InChI=1S/C14H21N/c1-15-12-14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3 |

InChI Key |

WUFUZCCXAFJCHT-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1(CCCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Pharmacological Mechanisms and Receptor Interactions of N Methyl 1 Phenylcyclohexyl Methanamine

Modulation of Monoamine Transporters

Research has identified N-methyl-(1-phenylcyclohexyl)methanamine as a potent inhibitor of the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. nih.gov This activity effectively increases the synaptic concentrations of these key neurotransmitters.

An optimized form of this compound has demonstrated significant inhibitory activity at all three monoamine transporters. nih.gov The in vitro inhibitory concentrations (IC50) for this compound are detailed in the table below.

| Transporter | IC50 (nM) |

| Serotonin (SERT) | 169 |

| Norepinephrine (NET) | 85 |

| Dopamine (DAT) | 21 |

Data sourced from a study on optimized cyclohexylarylamine compounds. nih.gov

Inhibition of Serotonin (SERT) Reuptake

This compound exhibits inhibitory action at the serotonin transporter (SERT). nih.gov By blocking SERT, the reuptake of serotonin from the synaptic cleft is reduced, leading to an accumulation of this neurotransmitter. An optimized version of the compound demonstrated an IC50 value of 169 nM for SERT inhibition. nih.gov

Inhibition of Norepinephrine (NET) Reuptake

The compound also acts as an inhibitor of the norepinephrine transporter (NET). nih.gov This inhibition prevents the reabsorption of norepinephrine into the presynaptic neuron, thereby increasing its availability in the synapse. The IC50 value for NET inhibition by an optimized form of the compound was found to be 85 nM. nih.gov

Inhibition of Dopamine (DAT) Reuptake

Potent inhibition of the dopamine transporter (DAT) is another key feature of this compound's pharmacological profile. nih.gov This action leads to elevated extracellular levels of dopamine. The optimized compound displayed its highest affinity for DAT, with an IC50 value of 21 nM. nih.gov

Interactions with Glutamatergic Systems: NMDA Receptor Ligand Activity

Arylcyclohexylamines are well-characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of the glutamatergic system involved in excitatory neurotransmission. wikipedia.orgmdpi.com This antagonism is a defining characteristic of the pharmacological activity of this chemical class. wikipedia.orgmdpi.com

Binding Affinity for NMDA Receptors, particularly GluN2B Subunit

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. mdpi.com The GluN2 subunits exist in different isoforms (GluN2A-D), and the subunit composition influences the pharmacological properties of the receptor. nih.gov The GluN2B subunit, in particular, has been identified as a key determinant for the binding and potency of many arylcyclohexylamines and other NMDA receptor antagonists. nih.govresearchgate.net For instance, the prototypical NMDA receptor antagonist ifenprodil exhibits a high selectivity for GluN2B-containing receptors. researchgate.netnih.gov The structural features of arylcyclohexylamines are thought to confer affinity for this subunit, although the precise interactions can vary between different members of the class.

Mechanisms of NMDA Receptor Antagonism within Arylcyclohexylamines

The antagonistic action of arylcyclohexylamines at the NMDA receptor is primarily achieved through a mechanism of non-competitive channel blockade. mdpi.compatsnap.comwikipedia.org For the ion channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites on the receptor, and the cell membrane needs to be depolarized to remove a magnesium ion (Mg²⁺) that normally blocks the channel. wikipedia.orgnih.gov

Once the channel is open, arylcyclohexylamines can enter and bind to the PCP site located within the pore of the ion channel. mdpi.comwikipedia.org This binding physically obstructs the passage of ions, such as calcium (Ca²⁺), through the channel, thereby preventing further signal transduction. droracle.ainih.gov This type of antagonism is "uncompetitive" because the antagonist binds to the activated, open state of the receptor channel. patsnap.comwikipedia.orgwikipedia.org The binding of the antagonist is use-dependent, meaning it is more effective when the receptor is frequently activated.

Other Receptor Interactions: Exploring Actions at nACh and D2 Receptors within the Arylcyclohexylamine Class

Beyond their primary action at NMDA receptors and their engagement of sigma receptors, compounds within the arylcyclohexylamine class have been reported to interact with other key neurotransmitter systems, including nicotinic acetylcholine (nACh) and dopamine D2 receptors. wikipedia.org

Research demonstrates that PCP acts as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.govnih.gov It functions as an open-channel blocker, binding to a site within the ion channel of the nAChR rather than the acetylcholine binding site itself. biu.ac.ilpnas.org This action inhibits the flow of ions through the channel, thereby blocking receptor function. nih.govnih.gov This antagonism of nAChRs may contribute to the cognitive and dissociative effects of the drug. wikipedia.org

Furthermore, PCP and related compounds interact with the dopamine D2 receptor. Studies indicate that PCP can act as a partial agonist at the high-affinity state of the D2 receptor. wikipedia.orgnih.gov This dopaminergic activity is thought to be associated with the psychotic symptoms that can be induced by PCP intoxication. wikipedia.org The successful use of D2 receptor antagonists like haloperidol in treating PCP-induced psychosis supports this link. wikipedia.org Additionally, acute administration of PCP has been shown to cause rapid changes in D1 and D2 receptor binding in the brain, suggesting a complex, indirect modulation of the dopamine system. cpn.or.krnih.gov

Table 2: Receptor Interactions of Phencyclidine (PCP)

| Receptor Target | Type of Interaction | Reported Ki (nM) |

|---|---|---|

| Nicotinic Acetylcholine (nACh) Receptor | Non-competitive Antagonist / Open-channel Blocker | N/A (Functional Inhibition) |

| Dopamine D2 Receptor | Partial Agonist (High-Affinity State) | >10,000 |

Note: The Ki value for the D2 receptor reflects binding to the total receptor population and may not fully represent its functional partial agonism at the high-affinity state.

Structure Activity Relationship Sar Studies of N Methyl 1 Phenylcyclohexyl Methanamine and Analogues

Influence of Cyclohexylamine (B46788) Unit Substituents on Receptor Binding and Functional Activity

The cyclohexylamine moiety is a critical component for the interaction of N-methyl-(1-phenylcyclohexyl)methanamine analogues with their biological targets, particularly the N-methyl-D-aspartate (NMDA) receptor. The size, position, and nature of substituents on the cyclohexane (B81311) ring can significantly modulate binding affinity and efficacy.

Research on phencyclidine (PCP) analogues has shown that substitutions on the cyclohexyl ring have a marked effect on potency and efficacy. For instance, the introduction of methyl groups onto the cyclohexyl ring of PCP was found to reduce the compound's potency. nih.gov Conversely, the addition of hydroxyl groups to the same ring resulted in a decrease in both potency and efficacy. nih.gov This suggests that both steric bulk and polarity on the cyclohexyl ring are important determinants of pharmacological activity.

| Cyclohexyl Ring Substituent | Effect on PCP-like Activity |

| Methyl Group | Reduced potency, efficacy maintained nih.gov |

| Hydroxyl Group | Decreased potency and efficacy nih.gov |

| Alkyl Groups (general) | Interacts with a whole lipophilic pocket at the PCP binding site nih.govresearchgate.net |

Role of Aryl Moiety Substitutions on Pharmacological Profile

The aryl group, typically a phenyl ring, is another key pharmacophoric element. Modifications to this moiety can drastically alter the compound's binding affinity and selectivity for various receptors.

Studies on a wide range of arylcyclohexylamines have demonstrated that the nature of the aromatic group influences how the molecules bind to the PCP receptor versus the dopamine (B1211576) (DA) uptake complex. nih.gov A strong correlation was found between the inhibition of PCP binding and dopamine uptake, but only for analogues that retained an unmodified phenyl group. nih.gov When the phenyl ring is substituted or replaced, this correlation weakens, indicating that the aryl group is a primary determinant of receptor selectivity. nih.gov

For example, replacing the phenyl ring with a thienyl ring, as in N-[1-(2-thienyl)cyclohexyl]piperidine (TCP), leads to an increase in PCP-like activity, suggesting that the size and electronic properties of the aromatic ring are crucial for activity. nih.govnih.gov In contrast, another analogue, N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP), shows low affinity for PCP receptors but is a potent inhibitor of dopamine uptake, highlighting how aryl modifications can create highly selective compounds. nih.gov A series of eleven aryl-substituted PCP analogs were synthesized and characterized to explore these relationships further. nih.gov

| Aryl Moiety | Effect on Receptor Binding/Activity | Example Compound |

| Unmodified Phenyl | Good correlation between PCP binding and DA uptake inhibition nih.gov | Phencyclidine (PCP) |

| Thienyl | Increased PCP-like activity nih.govnih.gov | N-[1-(2-thienyl)cyclohexyl]piperidine (TCP) |

| Benzo(b)thiophenyl | Low affinity for PCP receptors, potent DA uptake inhibitor nih.gov | N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) |

Impact of N-Substituents on Amine Reactivity and Receptor Affinity

The nitrogen atom and its substituents are fundamental for the molecule's activity, influencing its basicity, lipophilicity, and ability to form ionic bonds within the receptor binding site. The nature of the N-substituent can fine-tune the pharmacological profile of arylcyclohexylamines.

In studies of PCP analogues, replacing the piperidine (B6355638) ring with other cyclic amines or with N-alkyl groups significantly impacts potency. For instance, replacing the piperidine ring with a pyrrolidine or a morpholine ring was found to decrease potency. nih.gov Similarly, compounds with methyl or ethyl groups on the nitrogen atom in place of a cyclic amine were active, but N-alkyl substitutions generally led to decreased potency while maintaining efficacy. nih.gov

The current understanding of this compound itself reveals it to be a potent inhibitor of serotonin (B10506), norepinephrine (B1679862), and dopamine transporters. nih.gov This activity is directly related to its specific N-methyl methanamine structure. The optimization of this class of compounds has led to the identification of analogues with varied inhibitory concentrations (IC50) at these transporters, demonstrating the tunability afforded by modifications at and around the amine. nih.gov For instance, one optimized compound showed IC50 values of 169 nM, 85 nM, and 21 nM for the serotonin, norepinephrine, and dopamine transporters, respectively. nih.gov

| N-Substituent | Effect on PCP-like Activity/Receptor Affinity |

| Piperidine | Reference standard for high potency |

| Pyrrolidine | Decreased potency nih.gov |

| Morpholine | Decreased potency nih.gov |

| N-methyl or N-ethyl | Active, but with decreased potency nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound derivatives, QSAR studies have been instrumental in understanding the physicochemical properties that govern their inhibitory activity at the NMDA receptor.

Using techniques like density functional theory (DFT), multiple linear regression (MLR), and artificial neural networks (ANN), researchers have developed predictive QSAR models for PCP derivatives. semanticscholar.orgresearchgate.net These models correlate quantum chemical descriptors (such as energy levels, charge distribution, and molecular orbital shapes) with the experimentally determined binding affinities (Ki values). semanticscholar.orgresearchgate.net

One such study on 1-phenylcyclohexylamine analogues successfully established a QSAR model with a high correlation coefficient (R_ANN = 0.912), which was validated using cross-validation methods. semanticscholar.orgresearchgate.net These models help predict the activity of novel compounds before their synthesis, accelerating the drug discovery process. nih.govmdpi.com The QSAR approach affirms that biological inhibitory activity is often strongly correlated with specific physicochemical, geometrical, and topological descriptors. nih.gov

Conformational Analysis and Stereoisomerism in Relation to Receptor Interactions

The three-dimensional arrangement of atoms (conformation) and the spatial orientation of isomers (stereoisomerism) are critical for the interaction of this compound derivatives with their receptors. The precise fit of a molecule into its binding site is a prerequisite for high-affinity binding and subsequent biological effect.

Molecular docking studies, often used in conjunction with QSAR, have provided insights into how different conformations of these compounds interact with the NMDA receptor binding site. semanticscholar.orgresearchgate.net For example, the orientation of the phenyl group is crucial. Docking studies revealed that when the phenyl group is in an equatorial position in a specific configuration, it may fail to form a key π-sigma interaction with an arginine residue (ARG B: 894) in the binding site, leading to lower activity. semanticscholar.orgresearchgate.net In contrast, a different configuration allows the phenyl group to form this interaction, resulting in higher affinity. semanticscholar.orgresearchgate.net

This highlights that the molecule's adopted conformation directly impacts its ability to engage with key amino acid residues in the receptor. In related arylcyclohexylamines, the heterocyclic ring (e.g., piperidine or tetrahydroisoquinoline) typically adopts a half-chair conformation, with the larger aryl groups preferring a pseudo-equatorial position to minimize steric hindrance. nih.gov The stereoisomerism of related compounds has also been shown to be a factor in their activity, with different optical isomers exhibiting varying potencies. nih.gov

Metabolic Pathways and Biotransformation Research of N Methyl 1 Phenylcyclohexyl Methanamine

Enzymatic Systems Involved in N-methyl-(1-phenylcyclohexyl)methanamine Metabolism (e.g., Cytochrome P450)

The metabolic transformations of this compound are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. optibrium.com These heme-containing monooxygenases are responsible for the metabolism of a vast array of substances. optibrium.com While direct studies on this compound are limited, extensive research on related arylcyclohexylamines provides significant insight into the specific CYP isoforms involved.

Studies on compounds like N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA) have identified several key enzymes. The primary CYP isoforms responsible for the metabolism of these related compounds include CYP2B6, CYP2C19, CYP2D6, and CYP3A4. nih.gov Specifically, CYP2B6 and CYP2D6 have been shown to play major roles. nih.govresearchgate.net For 3-MeO-PCP, O-demethylation is carried out by CYP2B6, CYP2C19, and CYP2D6, while hydroxylation is catalyzed by CYP2B6. ljmu.ac.uk Given the structural similarity, it is highly probable that these same polymorphic enzymes are responsible for the N-dealkylation and hydroxylation of this compound.

Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of Related Arylcyclohexylamines

| Compound | Metabolic Reaction | Major CYP Isoforms Involved |

|---|---|---|

| PCMPA | O-demethylation | CYP2B6, CYP2D6, CYP2C19 nih.gov |

| PCEPA | O-deethylation | CYP3A4, CYP2D6, CYP2B6 nih.gov |

| 3-MeO-PCP | O-demethylation | CYP2B6, CYP2C19, CYP2D6 ljmu.ac.uk |

| 3-MeO-PCP | Hydroxylation | CYP2B6 ljmu.ac.uk |

| 3-MeO-PCPy | O-demethylation | CYP2B6, CYP2D6, CYP2C9 ljmu.ac.uk |

Excretion Patterns and Conjugation of Metabolites

Following Phase I metabolism, the resulting metabolites, which now possess functional groups like hydroxyls, undergo Phase II conjugation reactions. These reactions attach endogenous, highly polar molecules to the metabolite, further increasing water solubility and facilitating elimination via urine.

The most common conjugation pathway for hydroxylated metabolites of arylcyclohexylamines is glucuronidation. ljmu.ac.uk In this process, the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to the hydroxyl group. Studies on related compounds have identified numerous glucuronide conjugates. For example, the metabolism of 3-MeO-PCPy resulted in the identification of eight different glucuronides. ljmu.ac.uk Similarly, glucuronidation is a key metabolic step for methyl-ketamine and 2-oxo-PCE. nih.gov Therefore, the hydroxylated metabolites of this compound are expected to be extensively conjugated with glucuronic acid before being excreted.

Comparative Metabolic Studies with Related Arylcyclohexylamines

Comparing the metabolic pathways of this compound with other arylcyclohexylamines reveals how minor structural variations can lead to different metabolic profiles.

For instance, the metabolism of methyl-ketamine, which has a methyl group on the phenyl ring and a ketone on the cyclohexyl ring, primarily involves cyclohexanone hydroxylation and N-demethylation. nih.gov In contrast, its isomer 2-oxo-PCE undergoes carbonyl hydrogenation and N-deethylation. nih.gov The steric hindrance from the methyl group on the phenyl ring in methyl-ketamine appears to direct its metabolism away from carbonyl hydrogenation and towards hydroxylation. nih.gov

Similarly, comparing 3-MeO-PCP and 3-MeO-PCPy shows differences in the enzymes involved in their O-demethylation; CYP2C19 is involved for 3-MeO-PCP, whereas CYP2C9 is involved for 3-MeO-PCPy. ljmu.ac.uk These studies highlight that the specific nature of the alkyl group on the amine and the substituents on the aromatic ring are critical determinants of the metabolic fate and the specific CYP enzymes involved.

Table 2: Comparative Metabolism of Selected Arylcyclohexylamines

| Compound | Key Structural Difference | Primary Metabolic Pathways |

|---|---|---|

| Methyl-ketamine | o-tolyl group, N-methyl, cyclohexanone | N-demethylation, Cyclohexanone hydroxylation nih.gov |

| 2-oxo-PCE | Phenyl group, N-ethyl, cyclohexanone | N-deethylation, Carbonyl hydrogenation, Deamination nih.gov |

| 3-MeO-PCP | 3-methoxy-phenyl, Piperidine (B6355638) ring | O-demethylation, Hydroxylation (cyclohexyl & piperidine) ljmu.ac.uk |

| 3-MeO-PCPy | 3-methoxy-phenyl, Pyrrolidine ring | O-demethylation, Hydroxylation (pyrrolidine) ljmu.ac.uk |

Advanced Analytical Methodologies for Characterization and Detection of N Methyl 1 Phenylcyclohexyl Methanamine

Chromatographic Techniques

Chromatographic methods are fundamental for separating N-methyl-(1-phenylcyclohexyl)methanamine from complex mixtures, enabling its subsequent identification and quantification.

Gas Chromatography (GC) with Various Detectors (e.g., Mass Spectrometry, DAD)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound and its analogs. researchgate.netnih.gov In GC-MS, the compound is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification. nih.govnist.gov

Systematic toxicological analysis procedures often employ full-scan GC-MS after sample preparation steps such as acid hydrolysis, liquid-liquid extraction, and derivatization to enhance volatility and improve chromatographic properties. researchgate.netnih.gov For instance, microwave-assisted acetylation is a derivatization technique that has been successfully used. researchgate.net It is important to note that thermal degradation can sometimes occur in the GC inlet, potentially leading to the formation of artifacts such as the corresponding 1-phenylcyclohex-1-ene nucleus, especially with hydrochloride salts of related compounds. nih.gov

While GC-MS is highly effective, other detectors can also be utilized. A Diode Array Detector (DAD) can provide ultraviolet absorbance spectra, which can aid in the identification of compounds containing chromophores, such as the phenyl group in this compound.

Table 1: GC-MS Parameters for Analysis of Related Compounds

| Parameter | Value |

|---|---|

| Column | ZB-5MS capillary column (30 m × 0.25 mm I.D., 0.25 μm) |

| Injection Volume | 2 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Temperature Program | Initial 100°C (1.2 min), ramp to 160°C at 10°C/min, then to 280°C at 25°C/min (hold 12 min) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) |

Note: This table presents typical parameters used for the analysis of related amine compounds and may be adapted for this compound. mostwiedzy.pl

Liquid Chromatography (LC) Coupled with Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another cornerstone technique for the analysis of this compound. nih.gov This method is particularly advantageous for compounds that are not easily volatilized or are thermally labile. In LC-MS/MS, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Tandem mass spectrometry involves multiple stages of mass analysis, typically for precursor ion selection, fragmentation, and product ion analysis, which provides a high degree of selectivity and sensitivity. kit.edunih.govmdpi.com

This technique has been successfully applied to the analysis of a wide range of related new psychoactive substances (NPS) in various biological matrices. researchgate.net The use of ultra-high pressure liquid chromatography (UHPLC) can further enhance separation efficiency and reduce analysis time. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such compounds, often operated in positive ion mode. kit.edu

Table 2: LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Value |

|---|---|

| Separation Mode | Hydrophilic Interaction Chromatography (HILIC) |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Capillary Voltage | 2.0 kV |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 1000 L/h |

| Source Temperature | 150°C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Note: This table illustrates typical parameters that can be adapted for the analysis of this compound. kit.edu

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of this compound. nih.govnih.gov

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals reveal the electronic environment, number, and connectivity of protons. For this compound, one would expect to see signals corresponding to the protons on the phenyl ring, the cyclohexyl ring, the methylene (B1212753) bridge, and the N-methyl group. organicchemistrydata.org

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. The chemical shift of each carbon signal indicates its functional group and electronic environment. mdpi.com Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, further confirming the structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-H | 7.2 - 7.4 |

| Cyclohexyl-H | 1.2 - 2.2 |

| Methylene-H (CH₂) | ~2.5 |

| N-Methyl-H (CH₃) | ~2.3 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl-C (quaternary) | ~145 |

| Phenyl-C | 125 - 128 |

| Cyclohexyl-C (quaternary) | ~40 |

| Cyclohexyl-C | 22 - 35 |

| Methylene-C (CH₂) | ~55 |

| N-Methyl-C (CH₃) | ~35 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.orglibretexts.org

Key expected absorptions include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹. pressbooks.pub

C-H stretching (aliphatic): Found just below 3000 cm⁻¹, corresponding to the cyclohexyl, methylene, and methyl groups. pressbooks.pub

N-H stretching (secondary amine): A weak to medium band in the region of 3300-3500 cm⁻¹. pressbooks.pubmasterorganicchemistry.com

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-N stretching: Typically observed in the 1000-1250 cm⁻¹ range.

Table 5: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Mass Spectrometry Approaches (High Resolution, Ion Trap, Electrospray, Chemical Ionization)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the parent ion and its fragments with high accuracy. This enables the calculation of the elemental composition, which is a powerful tool for confirming the molecular formula of this compound. nih.govresearchgate.net

Ion Trap Mass Spectrometry can be used for tandem mass spectrometry (MS/MS) experiments. In an ion trap, specific ions can be isolated, fragmented, and their product ions analyzed. This technique is valuable for structural elucidation and for distinguishing between isomers. nih.govscielo.org.mx

Electrospray Ionization (ESI) is a soft ionization technique commonly used with liquid chromatography. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, which is useful for determining the molecular weight. researchgate.netwvu.edu

Chemical Ionization (CI) is another soft ionization technique that results in less fragmentation than electron ionization (EI). It often produces a prominent quasi-molecular ion, which helps in determining the molecular weight of the compound. nih.gov

The fragmentation patterns observed in mass spectrometry can provide valuable structural information. For this compound, characteristic fragments would likely arise from the cleavage of the bond between the cyclohexyl ring and the methylene group, as well as fragmentation of the cyclohexyl ring itself.

Differentiation of Isomeric Arylcyclohexylamines using Advanced Analytical Techniques

The structural similarity among isomeric arylcyclohexylamines presents a significant challenge for forensic and analytical chemists. Compounds with the same molecular formula but different arrangements of atoms, such as positional isomers (regioisomers), can exhibit nearly identical properties in basic analyses, yet may have different legal statuses or pharmacological effects. researchgate.net Consequently, the use of advanced and complementary analytical methodologies is crucial for their unambiguous identification and differentiation. Techniques such as gas chromatography, liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are indispensable tools in this endeavor. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic laboratories. The differentiation of arylcyclohexylamine isomers by GC-MS often relies on subtle differences in their chromatographic retention times and the relative abundance of fragment ions in their mass spectra. ojp.gov For instance, the elution order of regioisomers on certain stationary phases can be predictable; N-alkyl-arylcyclohexylamines with ortho-substituents on the aromatic ring are often easily separated from their meta- and para-isomers. researchgate.net However, co-elution of meta- and para-isomers is a common problem. researchgate.net

In cases of co-elution or very similar retention times, detailed analysis of the electron ionization (EI) mass spectra is required. While many positional isomers produce qualitatively similar mass spectra, quantitative differences in ion ratios can be used for differentiation. researchgate.net However, this approach requires careful optimization of GC-MS conditions and the analysis of authenticated reference standards for each isomer to ensure reliable identification. ojp.gov For some isomers, such as the 4-MeO-substituted analogues of PCP and PCPy, GC analysis can induce thermal degradation, leading to the formation of a substituted 1-phenylcyclohex-1-ene nucleus, a phenomenon less pronounced with the 3-MeO isomers. nih.govresearchgate.net

| Technique | Principle of Differentiation | Observed Findings for Arylcyclohexylamine Isomers | Reference |

| GC-MS | Differences in retention times and mass spectral fragment ion ratios. | Ortho-isomers often separate well from meta- and para-isomers. Meta- and para-isomers frequently co-elute. Differentiation may rely on subtle differences in ion ratios. Thermal degradation can occur, particularly with 4-methoxy substituted analogues. | researchgate.netojp.govnih.gov |

| LC-MS/MS | Chromatographic separation combined with unique fragmentation patterns (product ions). | Can often separate isomers that co-elute on GC. Different collision energies can produce unique product ion abundance ratios for clear differentiation. | researchgate.netnih.govrcaap.pt |

| NMR Spectroscopy | Differences in the electronic environment of nuclei (¹H and ¹³C), leading to unique chemical shifts, coupling constants, and splitting patterns. | Provides unambiguous structural elucidation. Differences in aromatic region signals (chemical shifts and splitting patterns) are key for distinguishing regioisomers. | nih.govcreative-biostructure.comoxinst.com |

| IR Spectroscopy | Absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. | Vapor phase IR spectra can confirm the position of substitution on the aromatic ring, differentiating isomers even when mass spectra are nearly identical. | researchgate.netresearchgate.net |

| UV-DAD | Differences in ultraviolet absorption spectra based on the chromophore structure. | Valuable for distinguishing co-eluting species, such as meta- and para-isomers, based on their distinct UV spectra. | researchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative and is often complementary to GC-MS. nih.govrcaap.pt LC methods can often achieve chromatographic separation of isomers that are problematic for GC. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) provides an additional layer of specificity. By selecting a precursor ion common to the isomers and subjecting it to collision-induced dissociation (CID), unique product ion spectra can be generated. Even if the same product ions are formed, their relative abundances can differ significantly between isomers, allowing for their distinction. researchgate.net The differentiation can be enhanced by analyzing the logarithmic values of product ion abundance ratios as a function of collision energy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as one of the most definitive techniques for isomer differentiation. creative-biostructure.com Both ¹H and ¹³C NMR spectroscopy provide detailed information about the precise molecular structure. nih.gov Since isomers have different arrangements of atoms, the electronic environments of their respective nuclei will differ, resulting in unique NMR spectra. oxinst.comnews-medical.net For arylcyclohexylamine regioisomers, which differ in the substitution pattern on the aromatic ring, the signals in the aromatic region of the NMR spectrum (typically δH 6-8 ppm) are particularly diagnostic. oxinst.com Differences in chemical shifts, signal multiplicities (splitting patterns), and coupling constants allow for unambiguous assignment of the substitution pattern (ortho, meta, or para). oxinst.commagritek.com

Infrared (IR) Spectroscopy, particularly when coupled with gas chromatography (GC-IR), can also effectively distinguish between isomers. researchgate.netojp.gov While mass spectra of regioisomers can be virtually identical, their IR spectra often show subtle but significant differences in the fingerprint region, reflecting the distinct vibrational modes associated with their unique structures. researchgate.net Vapor phase IR spectra can be used to confirm the substitution position of groups on the aromatic ring. researchgate.net

Finally, complementary techniques like liquid chromatography with a diode array detector (LC-DAD) can be valuable. In instances where chromatographic separation is only partially achieved, the distinct UV spectra of different positional isomers can provide the necessary information for their differentiation. researchgate.net

Future Directions in Research on N Methyl 1 Phenylcyclohexyl Methanamine

Elucidation of Novel Pharmacological Targets and Mechanisms

While N-methyl-(1-phenylcyclohexyl)methanamine is recognized as a potent inhibitor of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters, its full spectrum of pharmacological activity may extend to other molecular targets. nih.gov The arylcyclohexylamine class of compounds, to which it belongs, is known for a diverse range of interactions with various receptors and ion channels. wikipedia.orgpsychonautwiki.org Future research should, therefore, focus on a comprehensive screening of this compound against a broad panel of central nervous system targets.

Key areas of investigation should include:

NMDA Receptor Modulation: Given that many arylcyclohexylamines, such as ketamine and phencyclidine, are potent N-methyl-D-aspartate (NMDA) receptor antagonists, it is crucial to determine the affinity and functional activity of this compound at this receptor. researchgate.netcolab.wsnih.gov Elucidating any potential NMDA receptor activity is vital, as this could contribute to both its therapeutic effects and its potential side-effect profile.

Sigma Receptor Affinity: Sigma receptors are another common target for arylcyclohexylamines and are implicated in a variety of neurological functions. wikipedia.org Investigating the binding and functional activity of this compound at sigma-1 and sigma-2 receptors could reveal additional mechanisms of action.

Opioid Receptor Interactions: Some arylcyclohexylamines have been found to interact with opioid receptors. wikipedia.org A thorough investigation into the affinity of this compound for mu, delta, and kappa opioid receptors is warranted to complete its pharmacological profile.

Exploration of Stereoselective Synthetic Approaches and Pharmacological Evaluation of Enantiomers

This compound is a chiral molecule, and as such, exists as a pair of enantiomers. It is well-established in pharmacology that different enantiomers of a drug can have significantly different pharmacological and toxicological properties. nih.gov For instance, the S(+) enantiomer of ketamine has a higher affinity for the NMDA receptor and is a more potent anesthetic than the R(-) enantiomer. nih.gov

Therefore, a critical future direction is the development of stereoselective synthetic methods to produce the individual enantiomers of this compound in high purity. nih.gov This would enable a detailed pharmacological evaluation of each enantiomer to determine if one is more potent or has a more desirable pharmacological profile than the racemate. This research should involve:

Development of asymmetric synthetic routes.

Separation of the racemic mixture using chiral chromatography or resolution with chiral acids.

Comprehensive in vitro and in vivo pharmacological testing of the individual enantiomers.

Computational Chemistry and Molecular Modeling for Advanced SAR and Drug Design

Computational chemistry and molecular modeling are powerful tools in modern drug discovery, allowing for the rational design of new molecules with improved properties. alliedacademies.orgmdpi.comresearchgate.net Future research on this compound should leverage these techniques to build a detailed understanding of its structure-activity relationships (SAR).

Specific computational studies could include:

Pharmacophore Modeling: Developing a 3D pharmacophore model based on the known activity of this compound and its analogues. This model would define the key structural features required for activity at the serotonin, norepinephrine, and dopamine transporters.

Molecular Docking: Performing docking studies to predict the binding mode of this compound within the binding sites of its target transporters. This can provide insights into the specific molecular interactions that are crucial for its inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of a series of this compound analogues with their biological activity. nih.govuni-bonn.denih.gov These models can then be used to predict the activity of novel, untested compounds.

| Computational Approach | Application in this compound Research |

| Pharmacophore Modeling | Identification of essential structural features for transporter inhibition. |

| Molecular Docking | Prediction of binding interactions with serotonin, norepinephrine, and dopamine transporters. |

| QSAR | Quantitative prediction of the activity of new analogues. |

Development of High-Throughput Screening Assays for this compound Analogues

The discovery of novel analogues of this compound with improved pharmacological profiles will require the screening of large compound libraries. High-throughput screening (HTS) is an essential tool for this purpose, enabling the rapid and efficient testing of thousands of compounds. ctppc.orgnih.govresearchgate.net

Future research should focus on the development and validation of robust and reliable HTS assays for the primary targets of this compound. This would involve:

Developing cell-based or biochemical assays to measure the inhibition of serotonin, norepinephrine, and dopamine transporters.

Optimizing these assays for a high-throughput format (e.g., 384-well or 1536-well plates). nih.gov

Utilizing these assays to screen diverse chemical libraries for novel hits with similar or improved activity profiles compared to this compound.

| Assay Type | Target | Purpose |

| Radioligand Binding Assay | SERT, NET, DAT | Determine binding affinity of new analogues. |

| Transporter Uptake Assay | SERT, NET, DAT | Measure functional inhibition of transporter activity. |

| FLIPR Assays | GPCRs, Ion Channels | Screen for off-target activities. |

Investigation of Metabolic Fate and Interactions with Drug-Metabolizing Enzymes

Understanding the metabolic fate of a drug candidate is crucial for its development, as metabolism can significantly impact its efficacy, safety, and potential for drug-drug interactions. researchgate.net The metabolism of the related arylcyclohexylamine, ketamine, is well-characterized and primarily involves N-demethylation and hydroxylation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6. nih.gov

Future research on this compound should include a thorough investigation of its metabolic pathways and its potential to interact with drug-metabolizing enzymes. youtube.com This research should aim to:

Identify the major metabolites of this compound in vitro using human liver microsomes and in vivo in animal models.

Characterize the specific CYP enzymes responsible for its metabolism. youtube.comnih.gov

Determine if this compound or its metabolites inhibit or induce major CYP enzymes, which could lead to drug-drug interactions. researchgate.net

Q & A

Q. What are the common synthetic routes for N-methyl-(1-phenylcyclohexyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation of cyclohexane derivatives. For example, analogous compounds like [(1r,4r)-4-[(dimethylamino)methyl]cyclohexyl]methanamine are synthesized via reactions between cyclohexyl precursors, dimethylamine, and formaldehyde under acid/base catalysis . Similarly, N-methylmethanamine derivatives are prepared by refluxing benzyl chloride with methylamine in ethanol, followed by vacuum distillation and NaHCO₃ washing to achieve ~56% yield . Key Parameters :

| Reaction Component | Condition/Example |

|---|---|

| Catalyst | Acid/base (e.g., H₂SO₄) |

| Solvent | Ethanol or aqueous |

| Temperature | Reflux (~78–100°C) |

| Purification | Liquid-liquid extraction, vacuum distillation |

Q. How can researchers reliably identify this compound using spectroscopic and chromatographic techniques?

- Methodological Answer : Use GC/MS for detection, as demonstrated for structurally similar compounds like PCEEA and PCMEA, which undergo acid hydrolysis and acetylation to isolate metabolites . Infrared (IR) spectroscopy can confirm functional groups, with spectral features such as N–H stretches (~3300 cm⁻¹) and cyclohexyl C–H vibrations (2800–3000 cm⁻¹) . For purity assessment, HPLC with UV detection at 254 nm is recommended.

Q. What are the physicochemical properties critical for handling this compound in laboratory settings?

- Methodological Answer : Key properties include:

- Boiling Point : Estimated ~187°C (analogous to N-methylcyclohexylamine) .

- Density : ~0.86–0.94 g/cm³ (similar to cyclohexylamine derivatives) .

- Solubility : Likely low in water but soluble in organic solvents (e.g., ethanol, dichloromethane) .

Safety Note : Air-sensitive; store under inert gas (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. What metabolic pathways are anticipated for this compound, and how can metabolites be characterized?

- Methodological Answer : Based on studies of PCEEA/PCMEA, primary pathways include:

- N-dealkylation : Removal of methyl groups to form primary amines.

- Cyclohexyl hydroxylation : Oxidation at multiple positions, forming dihydroxylated metabolites.

- Conjugation : Glucuronidation or sulfation of hydroxylated products .

Analytical Workflow :

Administer compound in vivo (e.g., rat model).

Collect urine, perform acid hydrolysis.

Extract metabolites via liquid-liquid extraction (ethyl acetate).

Q. How can computational modeling predict the reactivity and stability of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Thermodynamic Stability : Gibbs free energy of formation (ΔGf) using software like Gaussian.

- Reactivity Sites : Fukui indices to identify nucleophilic/electrophilic regions.

- Spectroscopic Validation : Compare computed IR spectra (e.g., Coblentz Society data ) with experimental results.

Example : For dimethylamine derivatives, NIST provides thermodynamic data (e.g., ΔHf = −45.8 kJ/mol) , which can guide analogous calculations.

Q. What experimental strategies resolve contradictions in reported synthetic yields or metabolic outcomes?

- Methodological Answer :

- Yield Discrepancies : Optimize catalyst loading (e.g., 5–10 mol% acid) and reaction time (2–6 hours) . Monitor intermediates via TLC or inline IR.

- Metabolic Variability : Conduct species-specific studies (e.g., human hepatocytes vs. rat models) to address interspecies differences . Use isotopically labeled compounds (¹³C/¹⁵N) to track pathways.

Q. How do steric and electronic effects of the cyclohexyl-phenyl moiety influence receptor binding or catalytic activity?

- Methodological Answer :

- Steric Effects : Perform molecular docking (e.g., AutoDock Vina) to assess binding pocket compatibility. Compare with N-methylcyclohexylamine’s conformational flexibility .

- Electronic Effects : Measure Hammett constants (σ) for substituents on the phenyl ring to correlate with activity trends. Electrochemical methods (e.g., cyclic voltammetry) can quantify electron-donating/withdrawing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.